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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Tyrosine Kinase 2 (TYK2)

inhibitor, TCJL37, with other notable TYK2 inhibitors currently in development: Deucravacitinib

(BMS-986165), Ropsacitinib (PF-06826647), and SAR-20347. This comparison is based on

publicly available experimental data, focusing on biochemical potency, cellular activity, and

selectivity. Detailed methodologies for key experiments are also provided to aid in the

interpretation and replication of these findings.

Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor

tyrosine kinases.[1][2] It plays a critical role in the signaling pathways of key cytokines involved

in inflammation and autoimmunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and

Type I interferons (IFNs).[1][3][4] By inhibiting TYK2, it is possible to modulate these signaling

pathways, offering a promising therapeutic strategy for a range of immune-mediated diseases.

[5] A key differentiator among TYK2 inhibitors is their mechanism of action. Some, like

Deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain,

offering high selectivity.[5][6][7] Others are ATP-competitive inhibitors that target the more

conserved catalytic (JH1) domain.[6] This guide will delve into these differences and their

implications for drug development.
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The following tables summarize the available quantitative data for TCJL37 and other selected

TYK2 inhibitors.

Table 1: Biochemical Potency of TYK2 Inhibitors
This table presents the in vitro inhibitory activity of the compounds against the purified TYK2

enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation

constant (Ki) are key metrics of a drug's potency.[8]

Compound Target Assay Type IC50 (nM) Ki (nM)

TCJL37 TYK2 - - 1.6[8]

Deucravacitinib

(BMS-986165)

TYK2 (JH2

Domain)

Probe

Displacement
0.2[9] 0.02[10]

Ropsacitinib (PF-

06826647)

TYK2 (JH1

Domain)
Binding 17[11][12] -

SAR-20347 TYK2 TR-FRET 13[13] -

TYK2 33P-ATP 0.6[13][14][15] -

Table 2: Cellular Activity of TYK2 Inhibitors
This table outlines the potency of the inhibitors in cellular assays, which measure the inhibition

of downstream signaling events, such as the phosphorylation of STAT proteins, in response to

cytokine stimulation.
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Compound Cellular Assay Cell Type EC50 (nM)

TCJL37 IL-12 induced pSTAT4 - 224[8]

IL-12 induced IFN-γ Human PBMCs 168[8]

IL-12 induced IFN-γ Human Whole Blood 737[8]

Deucravacitinib (BMS-

986165)
IL-12 induced IFN-γ Human Whole Blood -

Ropsacitinib (PF-

06826647)
IL-12 induced pSTAT4 Human Whole Blood 14[16]

SAR-20347 IL-12 induced pSTAT4 NK-92 cells 126[14]

IL-22 induced pSTAT3 HT-29 cells 148[13]

Table 3: Selectivity Profile of TYK2 Inhibitors against the
JAK Family
Selectivity is a critical parameter for TYK2 inhibitors, as off-target inhibition of other JAK family

members (JAK1, JAK2, and JAK3) can lead to unwanted side effects.[9] This table compares

the inhibitory activity of the compounds against TYK2 versus other JAK kinases.
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Compound
IC50 TYK2
(nM)

IC50 JAK1
(nM)

IC50 JAK2
(nM)

IC50 JAK3
(nM)

Selectivity
(Fold vs.
JAK1/2/3)

TCJL37 - - - -
Data not

available

Deucravacitin

ib (BMS-

986165)

0.2[9] >10,000[9] >10,000[9] >10,000[9]

>50,000-fold

vs

JAK1/2/3[9]

Ropsacitinib

(PF-

06826647)

15[16] 383[16] 74[16] >10,000[16]

~26-fold vs

JAK1, ~5-fold

vs JAK2,

>667-fold vs

JAK3

SAR-20347 0.6[14][15] 23[14][15] 26[14][15] 41[14][15]

~38-fold vs

JAK1, ~43-

fold vs JAK2,

~68-fold vs

JAK3

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the

following diagrams illustrate the TYK2 signaling pathway and a general workflow for the

discovery and evaluation of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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